SIKVAV Peptide Drives 4-Fold Increase in In Vivo Angiogenesis Over Vehicle Controls
The SIKVAV-containing peptide derived from the laminin A chain demonstrates a quantifiable and robust angiogenic response in vivo that far exceeds baseline levels. This activity is a key differentiator from inactive scrambled sequence controls. The data show that at a dose as low as 10 μg, the peptide stimulates angiogenesis fourfold greater than that seen in Matrigel-only control plugs [1]. This effect was dose-dependent up to 100 μg and associated with a 2.5-fold enhancement of B16F10 melanoma tumor growth [1].
| Evidence Dimension | In Vivo Angiogenesis |
|---|---|
| Target Compound Data | Fourfold increase in angiogenesis at 10 μg dose; 2.5-fold increase in tumor growth |
| Comparator Or Baseline | Matrigel plug alone (vehicle control) |
| Quantified Difference | Angiogenesis: 4-fold increase (P < 0.05). Tumor growth: 2.5-fold increase (P = 0.027). |
| Conditions | Murine Matrigel plug angiogenesis model; C57BL/6 mice; co-injection with B16F10 melanoma cells for tumor growth assay. |
Why This Matters
This quantifies the SIKVAV peptide's specific, non-redundant role in driving vascularization, making it an essential positive control for angiogenesis assays and a validated tool for studying tumor-stroma interactions, unlike generic or scrambled peptides.
- [1] Kibbey MC, Grant DS, Kleinman HK. Role of the SIKVAV Site of Laminin in Promotion of Angiogenesis and Tumor Growth: An In Vivo Matrigel Model. J Natl Cancer Inst. 1992;84(21):1633-1638. View Source
